molecular formula C18H20N2O2 B14194064 N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide CAS No. 833456-11-4

N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide

Cat. No.: B14194064
CAS No.: 833456-11-4
M. Wt: 296.4 g/mol
InChI Key: GOFBWDHNVKDDCM-UHFFFAOYSA-N
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Description

N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide is a chemical compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring substituted with a 3-acetylphenyl group and a 2-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide typically involves the reaction of 3-acetylphenylpyridine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide stands out due to its unique combination of a pyridine ring with a 3-acetylphenyl group and a 2-methylpropanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

833456-11-4

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[[6-(3-acetylphenyl)pyridin-2-yl]methyl]-2-methylpropanamide

InChI

InChI=1S/C18H20N2O2/c1-12(2)18(22)19-11-16-8-5-9-17(20-16)15-7-4-6-14(10-15)13(3)21/h4-10,12H,11H2,1-3H3,(H,19,22)

InChI Key

GOFBWDHNVKDDCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)C(=O)C

Origin of Product

United States

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